4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
Compounds like “4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine” belong to a class of organic compounds known as benzoxazoles, which are aromatic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles are used in various fields due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
Benzoxazoles typically have a planar structure due to the conjugation of the benzene and oxazole rings . The presence of bromine and methyl groups on the benzene ring would likely impact the electronic distribution and potentially the reactivity of the molecule.Chemical Reactions Analysis
Benzoxazoles can undergo various reactions depending on the substituents present on the benzene ring. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzoxazole would depend on its exact structure. Factors such as solubility, melting point, boiling point, and stability would be influenced by the presence and position of different substituents on the benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-3-2-4-8(5-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHQIFAMIVBZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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